6-Bromo-7-methyl-1H-indazol-3-amine
Overview
Description
“6-Bromo-7-methyl-1H-indazol-3-amine” is a compound with the molecular formula C8H8BrN3 . It is a derivative of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings . Indazole derivatives are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
Indazole derivatives can be synthesized using various methods. One common approach involves the use of transition metal-catalyzed reactions . Another method involves reductive cyclization reactions . A molecular hybridization strategy has also been used to design and synthesize a series of indazole derivatives .
Molecular Structure Analysis
The molecular structure of “6-Bromo-7-methyl-1H-indazol-3-amine” consists of a bromine atom and a methyl group attached to an indazole ring . The indazole ring itself contains two nitrogen atoms . The exact mass of the compound is 224.99016 g/mol .
Chemical Reactions Analysis
Indazole derivatives, including “6-Bromo-7-methyl-1H-indazol-3-amine”, can participate in various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions . In addition, they can be involved in reductive cyclization reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-7-methyl-1H-indazol-3-amine” include a molecular weight of 226.07 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a topological polar surface area of 43.8 Ų .
Scientific Research Applications
Anticancer Activity
Indazole derivatives have been studied for their potential anticancer properties. For example, certain 3-amino-1H-indazole-1-carboxamides have shown antiproliferative activity against various neoplastic cell lines . This suggests that 6-Bromo-7-methyl-1H-indazol-3-amine could be explored for its efficacy in inhibiting cancer cell growth.
Antitumor Activity
Research has indicated that indazole derivatives can exhibit antitumor effects. A study involving A549, K562, PC3, and Hep-G2 cells treated with indazole derivatives revealed promising results in proliferation assays . This points to a potential application of 6-Bromo-7-methyl-1H-indazol-3-amine in antitumor therapies.
Enzymatic Inhibition
Some indazole compounds have been identified as inhibitors of specific enzymes. For instance, a derivative was found to be an effective FGFR1 inhibitor with good enzymatic inhibition and modest anti-proliferative activity . This indicates a possible role for 6-Bromo-7-methyl-1H-indazol-3-amine in enzyme inhibition.
Synthetic Methodology
Indazoles are also valuable in synthetic chemistry. A practical synthesis method for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been developed, highlighting the importance of indazoles in chemical synthesis . This suggests that 6-Bromo-7-methyl-1H-indazol-3-amine could be used in developing new synthetic routes or intermediates.
Cell Cycle Regulation
Indazole derivatives have been observed to cause a block in the G0–G1 phase of the cell cycle in neoplastic cell lines . This indicates that 6-Bromo-7-methyl-1H-indazol-3-amine might be researched for its potential to regulate the cell cycle.
Future Directions
Indazole derivatives, including “6-Bromo-7-methyl-1H-indazol-3-amine”, have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel indazole derivatives with improved biological activities and lower toxicity . Additionally, further studies could explore the detailed mechanisms of action of these compounds .
properties
IUPAC Name |
6-bromo-7-methyl-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-6(9)3-2-5-7(4)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKXBHXTHKDDOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methyl-1H-indazol-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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